YYA-021

Description

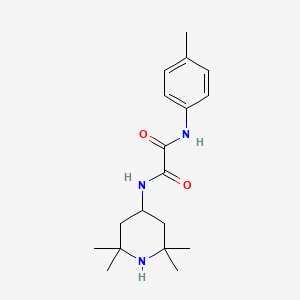

Structure

3D Structure

Properties

IUPAC Name |

N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-12-6-8-13(9-7-12)19-15(22)16(23)20-14-10-17(2,3)21-18(4,5)11-14/h6-9,14,21H,10-11H2,1-5H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAGJQPDCPRMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to YYA-021: A Novel HIV-1 Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YYA-021 is a novel small-molecule compound identified as a potent and selective inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry. Functioning as a CD4 mimic, this compound competitively targets the viral envelope glycoprotein gp120, preventing its interaction with the host cell's CD4 receptor. This initial step of the viral lifecycle is critical for subsequent conformational changes in gp120 that enable binding to co-receptors and eventual membrane fusion. Preclinical studies in rodent and non-human primate models have demonstrated the in vitro anti-HIV activity, low cytotoxicity, and pharmacokinetic profile of this compound, highlighting its potential as a therapeutic candidate. This technical guide provides a comprehensive overview of the mechanism of action, experimental data, and methodologies associated with the preclinical evaluation of this compound.

Core Mechanism of Action: Competitive Inhibition of gp120-CD4 Interaction

This compound's primary mechanism of action is the competitive inhibition of the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on the surface of target immune cells.[1][2][3] As a small-molecule CD4 mimic, this compound is designed to fit into the Phe43 cavity of gp120, a critical binding site for the CD4 receptor.[4][5] By occupying this site, this compound physically obstructs the binding of the natural ligand, CD4, thereby preventing the initial attachment of the virus to the host cell.

This inhibition of the gp120-CD4 interaction is a crucial step in preventing HIV-1 entry. The binding of gp120 to CD4 induces significant conformational changes in the gp120 protein, exposing the binding sites for the co-receptors CCR5 or CXCR4.[5][6][7][8] The subsequent interaction with a co-receptor triggers further conformational changes in the gp41 transmembrane glycoprotein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell's cytoplasm. By blocking the initial gp120-CD4 binding, this compound effectively halts this cascade of events.

Furthermore, the binding of CD4 mimics like this compound can induce conformational changes in gp120 that render the virus more susceptible to neutralization by certain antibodies.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound

| Parameter | Cell Line | Virus Strain | Value |

| IC50 (µM) | MT-4 | HIV-1IIIB | Data not available in search results |

| CC50 (µM) | MT-4 | - | Data not available in search results |

IC50 (50% inhibitory concentration) represents the concentration of this compound required to inhibit 50% of viral replication. CC50 (50% cytotoxic concentration) represents the concentration at which 50% of the cells are killed.

Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration

| Species | Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | t1/2 (h) | Vd (L/kg) | CL (L/h/kg) |

| Sprague-Dawley Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Rhesus Macaque | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve, t1/2: Elimination half-life, Vd: Volume of distribution, CL: Clearance.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of this compound is typically evaluated using a cell-based assay that measures the inhibition of viral replication. A common method involves the use of MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.

Protocol:

-

Cell Preparation: MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Dilution: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired test concentrations.

-

Infection: MT-4 cells are seeded in a 96-well plate. The cells are then infected with a laboratory-adapted strain of HIV-1, such as HIV-1IIIB, at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the serially diluted this compound is added to the wells. Control wells include cells with virus but no compound (virus control) and cells with no virus and no compound (mock control).

-

Incubation: The plate is incubated for 4-5 days at 37°C.

-

Quantification of Viral Replication: The extent of viral replication is quantified by measuring the activity of viral reverse transcriptase (RT) in the culture supernatants or by measuring the amount of viral p24 antigen using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of viral replication is calculated for each concentration of this compound relative to the virus control. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay

The cytotoxicity of this compound is assessed to determine its therapeutic index (the ratio of its cytotoxic concentration to its effective antiviral concentration).

Protocol:

-

Cell Preparation: MT-4 cells are prepared and seeded in a 96-well plate as described in the anti-HIV-1 activity assay protocol.

-

Treatment: Serially diluted this compound is added to the wells containing the cells. Control wells contain cells with no compound.

-

Incubation: The plate is incubated for the same duration as the anti-HIV-1 activity assay (4-5 days) at 37°C.

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. These assays measure the metabolic activity of viable cells, which correlates with cell number.

-

Data Analysis: The absorbance is read using a microplate reader. The percentage of cytotoxicity is calculated for each concentration of this compound relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Pharmacokinetic Study in Animal Models

Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo. These studies have been performed in Sprague-Dawley rats and rhesus macaques.

Protocol:

-

Animal Housing and Acclimation: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimated for at least one week before the study.

-

Compound Administration: A solution of this compound hydrochloride is administered intravenously (i.v.) via the tail vein (in rats) or a peripheral vein (in macaques) as a single bolus injection.

-

Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at multiple time points after administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Plasma is separated from the blood cells by centrifugation.

-

Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), volume of distribution (Vd), and clearance (CL).

Visualizations

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the mechanism of action of this compound in inhibiting HIV-1 entry.

Caption: Mechanism of this compound as an HIV-1 entry inhibitor.

Experimental Workflow for In Vitro Anti-HIV-1 Activity Assay

The following diagram outlines the workflow for determining the in vitro anti-HIV-1 activity of this compound.

References

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Restraining the conformation of HIV-1 gp120 by removing a flexible loop - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutagenic Stabilization and/or Disruption of a CD4-Bound State Reveals Distinct Conformations of the Human Immunodeficiency Virus Type 1 gp120 Envelope Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]

YYA-021: A Small-Molecule CD4 Mimic for HIV-1 Entry Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YYA-021 is a small-molecule compound that acts as a mimic of the CD4 receptor, the primary cellular receptor for the Human Immunodeficiency Virus Type 1 (HIV-1). By competitively inhibiting the interaction between the viral envelope glycoprotein gp120 and CD4, this compound effectively blocks a critical initial step in the HIV-1 entry process. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its evaluation. The information presented is intended for researchers, scientists, and professionals involved in the development of novel anti-HIV therapeutics.

Introduction

The entry of HIV-1 into host cells is a complex process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target cells, primarily CD4+ T lymphocytes and macrophages.[1] This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[2] Subsequent interactions lead to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.

Small-molecule CD4 mimics represent a promising class of HIV-1 entry inhibitors. These compounds are designed to bind to the highly conserved CD4-binding site on gp120, thereby preventing the attachment of the virus to host cells.[1] this compound is one such small-molecule CD4 mimic that has demonstrated potent anti-HIV activity and favorable preclinical pharmacokinetic properties.[1]

Mechanism of Action

This compound functions as a competitive inhibitor of the gp120-CD4 interaction. It binds to a conserved pocket on gp120 that overlaps with the binding site for the Phe43 residue of CD4, a critical interaction for viral attachment. By occupying this site, this compound prevents the engagement of gp120 with the cellular CD4 receptor, thus inhibiting the first step of viral entry.

Furthermore, the binding of this compound to gp120 can induce conformational changes in the envelope glycoprotein, similar to those induced by CD4 itself.[1] This can lead to the exposure of otherwise cryptic epitopes on gp120, rendering the virus more susceptible to neutralization by certain antibodies, including those that target CD4-induced (CD4i) epitopes and the V3 loop.[3] This synergistic effect highlights the potential of this compound to be used in combination with antibody-based therapies.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Anti-HIV-1 Activity

| Parameter | Virus Strain | Assay | IC50 (µM) | Reference |

| Neutralization | SHIV MNA | TZM-bl | Data not specified | [3] |

Note: While specific IC50 values for this compound against a broad panel of HIV-1 isolates are not publicly available in a tabulated format, Otsuki et al. (2013) demonstrated that this compound enhances the neutralization sensitivity of SHIV MNA to an anti-V3 loop monoclonal antibody.[3]

Table 2: Pharmacokinetic Parameters of this compound (Intravenous Administration)

| Species | Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Vd (L/kg) | CL (L/h/kg) | Reference |

| Rat (Sprague-Dawley) | 1.0 | 1.3 ± 0.2 | 1.8 ± 0.2 | 1.2 ± 0.1 | 3.1 ± 0.4 | 0.8 ± 0.1 | [1] |

| Rhesus Macaque | 1.0 | 2.0 ± 0.3 | 2.5 ± 0.4 | 3.4 ± 0.6 | 1.8 ± 0.3 | 0.3 ± 0.05 | [1] |

Data are presented as mean ± standard deviation.

Experimental Protocols

HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)

This protocol is adapted from standard TZM-bl assay procedures and is suitable for evaluating the neutralizing activity of this compound.[4][5][6]

Objective: To determine the concentration of this compound required to inhibit HIV-1 infection of TZM-bl cells by 50% (IC50).

Materials:

-

TZM-bl cells

-

HIV-1 pseudovirus stock

-

This compound compound

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

DEAE-Dextran

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-incubate the HIV-1 pseudovirus with the serially diluted this compound for 1 hour at 37°C.

-

Remove the culture medium from the TZM-bl cells and add the virus-compound mixture.

-

Add DEAE-Dextran to a final concentration that has been optimized for the specific virus and cell batch to enhance infection.

-

Incubate the plates for 48 hours at 37°C.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of neutralization for each this compound concentration relative to the virus control (no compound).

-

Determine the IC50 value by plotting the percentage of neutralization against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. A CD4 mimic as an HIV entry inhibitor: pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Opening the HIV Envelope: Potential of CD4 mimics as multifunctional HIV entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generation of a replication-competent simian-human immunodeficiency virus, the neutralization sensitivity of which can be enhanced in the presence of a small-molecule CD4 mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Journal|Science Tokyo formerly Tokyo Medical and Dental University [tmd.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of YYA-021: A Technical Guide to a Novel HIV-1 Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

YYA-021 is a small-molecule CD4 mimic that has emerged as a promising candidate in the development of novel HIV-1 entry inhibitors. It operates by competitively inhibiting the crucial interaction between the viral envelope glycoprotein gp120 and the CD4 receptor on the surface of host T-cells, a primary step in the viral lifecycle. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, details the experimental protocols used for its evaluation, and visualizes its mechanism of action.

Structure-Activity Relationship of Oxalamide-Based Analogs

The core structure of this compound consists of a 2,2,6,6-tetramethylpiperidine ring linked by an oxalamide to a p-methyl-substituted phenyl group. Structure-activity relationship studies on a series of oxalamide derivatives have elucidated the contributions of different structural motifs to the antiviral activity. The data, summarized from key studies, reveals critical insights for the rational design of more potent inhibitors.

Variations in three main regions of the scaffold have been explored: Region I (the aromatic ring), Region II (the oxalamide linker), and Region III (the aliphatic ring system).

| Compound | Region I (R) | Region III (Amine) | Antiviral Activity (IC50, µM) | Cytotoxicity (CC50, µM) |

| This compound (Analog) | 4-Methylphenyl | 4-Amino-2,2,6,6-tetramethylpiperidine | 1.2 ± 0.3 | >100 |

| Analog 1 | 4-Chlorophenyl | 4-Amino-2,2,6,6-tetramethylpiperidine | 0.8 ± 0.2 | >100 |

| Analog 2 | 4-Bromophenyl | 4-Amino-2,2,6,6-tetramethylpiperidine | 0.7 ± 0.1 | >100 |

| Analog 3 | Phenyl | 4-Amino-2,2,6,6-tetramethylpiperidine | 3.5 ± 0.8 | >100 |

| Analog 4 | 4-Methoxyphenyl | 4-Amino-2,2,6,6-tetramethylpiperidine | 5.1 ± 1.2 | >100 |

| Analog 5 | 4-Chlorophenyl | Piperidine | 15.2 ± 3.5 | >100 |

| Analog 6 | 4-Chlorophenyl | Morpholine | >50 | >100 |

| Analog 7 | 4-Chlorophenyl | 1-Adamantylamine | 2.3 ± 0.5 | >100 |

Note: The data presented is a representative summary compiled from foundational SAR studies on oxalamide-based HIV-1 entry inhibitors. The IC50 values were determined using a single-cycle infectivity assay (TZM-bl cells).

Key SAR Insights:

-

Region I (Aromatic Ring): Halogen substitution on the phenyl ring, particularly at the para-position, is favorable for potent antiviral activity. A chloro or bromo substituent (Analogs 1 and 2) leads to a slight increase in potency compared to the methyl group in the this compound analog. Unsubstituted phenyl (Analog 3) or electron-donating groups like methoxy (Analog 4) result in decreased activity. This suggests that electron-withdrawing groups and increased hydrophobicity in this region enhance the interaction with the gp120 binding pocket.

-

Region II (Oxalamide Linker): Studies have shown that the oxalamide linker is critical for activity. Replacement with a succinamide linker resulted in a significant loss of antiviral potency, indicating that the rigidity and hydrogen bonding capacity of the oxalamide moiety are essential for optimal binding.

-

Region III (Aliphatic Ring): The 2,2,6,6-tetramethylpiperidine ring is a key structural feature for potent inhibition. Replacement with a simple piperidine (Analog 5) or morpholine (Analog 6) leads to a dramatic decrease in activity. This highlights the importance of the bulky and rigid tetramethylpiperidine scaffold for proper orientation and interaction within the binding site. Interestingly, substitution with another bulky aliphatic group like adamantylamine (Analog 7) can restore some of the activity, further emphasizing the need for a sterically demanding group in this region.

Experimental Protocols

The evaluation of this compound and its analogs relies on a series of well-established in vitro assays to determine their antiviral potency and mechanism of action.

TZM-bl Cell-Based Single-Cycle HIV-1 Entry Assay

This assay is a cornerstone for quantifying the inhibition of viral entry.

-

Cell Line: TZM-bl cells, a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.

-

Principle: Upon successful HIV-1 entry and Tat protein expression, the LTR promoter is activated, leading to the expression of the reporter genes. The amount of light produced by luciferase is proportional to the level of viral entry.

-

Methodology:

-

Cell Seeding: TZM-bl cells are seeded in 96-well plates and incubated overnight.

-

Compound Incubation: Serial dilutions of the test compounds (e.g., this compound and analogs) are prepared and added to the cells.

-

Virus Infection: A predetermined amount of HIV-1 pseudovirus is added to each well.

-

Incubation: The plates are incubated for 48 hours to allow for viral entry, integration, and reporter gene expression.

-

Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence is measured using a luminometer.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

-

MT-2 Cell-Based Multi-Cycle HIV-1 Inhibition Assay

This assay assesses the ability of a compound to inhibit viral replication over multiple cycles.

-

Cell Line: MT-2 cells, a human T-cell leukemia line that is highly susceptible to HIV-1 infection and exhibits syncytia formation.

-

Principle: Inhibition of viral replication is measured by the reduction of virus-induced cytopathic effects (syncytia formation) or by quantifying viral antigens (like p24).

-

Methodology:

-

Cell Infection: MT-2 cells are infected with a laboratory-adapted strain of HIV-1.

-

Compound Treatment: The infected cells are then cultured in the presence of serial dilutions of the test compounds.

-

Incubation: The cultures are incubated for several days (typically 4-5 days) to allow for multiple rounds of viral replication.

-

Endpoint Measurement: The extent of viral replication is determined by:

-

Syncytia Counting: Visually inspecting and counting the number of syncytia (multinucleated giant cells) under a microscope.

-

p24 Antigen ELISA: Quantifying the amount of HIV-1 p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay.

-

-

Data Analysis: The IC50 value is determined based on the reduction in syncytia formation or p24 antigen levels.

-

gp120-CD4 Binding Inhibition ELISA

This assay directly measures the ability of a compound to block the interaction between gp120 and CD4.

-

Principle: This is a competitive binding assay where the test compound competes with a labeled antibody or receptor for binding to immobilized gp120.

-

Methodology:

-

Plate Coating: 96-well ELISA plates are coated with recombinant HIV-1 gp120 protein.

-

Blocking: The plates are blocked to prevent non-specific binding.

-

Competitive Binding: A fixed concentration of soluble CD4 (sCD4) or a CD4-binding site-specific antibody is mixed with serial dilutions of the test compound and added to the gp120-coated wells.

-

Incubation and Washing: The plates are incubated to allow binding to occur, followed by washing steps to remove unbound reagents.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the sCD4 or the primary antibody is added.

-

Substrate Addition and Reading: A chromogenic substrate is added, and the color development is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated based on the concentration of the compound required to inhibit 50% of the gp120-CD4 binding.

-

Mechanism of Action and Signaling Pathway

This compound functions by mimicking the Phe43 residue of the CD4 receptor, which is a critical component for binding to a deep, hydrophobic pocket on the surface of gp120, often referred to as the "Phe43 cavity". By occupying this cavity, this compound competitively prevents the initial attachment of the virus to the host cell. This binding event is the first step in a cascade of conformational changes required for viral entry.

Experimental and SAR Logic Workflow

The process of identifying and optimizing HIV-1 entry inhibitors like this compound follows a structured workflow that integrates chemical synthesis with biological evaluation to establish a clear structure-activity relationship.

AVZO-021: A Technical Whitepaper on a Novel CDK2 Inhibitor for Targeted Oncology Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVZO-021 (formerly known as ARTS-021) is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Developed to address acquired resistance to CDK4/6 inhibitors and to target cancers with Cyclin E1 (CCNE1) amplification, AVZO-021 is currently in clinical development for the treatment of advanced solid tumors, including hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of AVZO-021.

Introduction

The cell division cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. The CDK4/6-Cyclin D axis is a critical driver of the G1 to S phase transition, and CDK4/6 inhibitors have become a standard of care in HR+/HER2- breast cancer. However, a significant number of patients develop resistance to these therapies. One of the key mechanisms of resistance is the upregulation of the CDK2-Cyclin E pathway, which can bypass the G1 checkpoint blockade imposed by CDK4/6 inhibitors.

Furthermore, amplification of the CCNE1 gene, which encodes Cyclin E1, is a known oncogenic driver in various cancers, including certain types of breast, ovarian, and gastric cancers. These CCNE1-amplified tumors are often aggressive and have limited treatment options. Therefore, the development of selective CDK2 inhibitors represents a promising therapeutic strategy to overcome CDK4/6 inhibitor resistance and to treat CCNE1-amplified cancers.

AVZO-021 was discovered by Allorion Therapeutics and is being developed by Avenzo Therapeutics as a potential best-in-class selective CDK2 inhibitor. Preclinical studies have demonstrated its high potency and selectivity for CDK2 over other CDKs, particularly CDK1, which is associated with toxicity.

Discovery and Synthesis

Discovery

AVZO-021 was identified through a focused drug discovery program aimed at developing a highly selective and potent CDK2 inhibitor. The discovery process likely involved high-throughput screening of a chemical library followed by lead optimization through medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.

Synthesis Process

The detailed chemical synthesis process for AVZO-021 is proprietary and not publicly available. However, based on the known scaffolds of many CDK2 inhibitors, it is likely that the synthesis involves a multi-step process starting from commercially available building blocks. Many CDK2 inhibitors are based on heterocyclic scaffolds such as pyrimidines, purines, or pyrazoles, which are known to interact with the ATP-binding pocket of the kinase. The synthesis would likely involve the sequential construction of the core heterocyclic structure followed by the introduction of various substituents to optimize its binding affinity and selectivity for CDK2.

Mechanism of Action

AVZO-021 is a selective inhibitor of CDK2. CDK2, in complex with its regulatory partner Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle. The CDK2/Cyclin E complex phosphorylates several key substrates, including the Retinoblastoma protein (pRb), leading to the release of E2F transcription factors. E2F then activates the transcription of genes required for DNA replication and S-phase entry.

In cancer cells with amplified CCNE1 or those that have developed resistance to CDK4/6 inhibitors through CDK2 activation, the CDK2/Cyclin E pathway becomes a critical driver of proliferation. By selectively inhibiting CDK2, AVZO-021 is designed to block this aberrant cell cycle progression, leading to G1 arrest and subsequent tumor growth inhibition. The high selectivity of AVZO-021 for CDK2 over other CDKs, especially CDK1, is anticipated to result in a more favorable safety profile.

Signaling Pathway

The following diagram illustrates the CDK2 signaling pathway and the point of intervention for AVZO-021.

Preclinical Data

Preclinical studies have demonstrated the potent and selective inhibitory activity of AVZO-021 against CDK2 and its anti-tumor efficacy in various cancer models.

Kinase Inhibitory Activity

The inhibitory activity of AVZO-021 against a panel of CDKs was evaluated in enzymatic assays.

| Kinase | IC50 (nM) |

| CDK2/Cyclin E | 1.1 |

| CDK1/Cyclin B | >1000 |

| CDK4/Cyclin D1 | 86 |

| CDK5/p25 | 25 |

| CDK6/Cyclin D3 | 114 |

| CDK7/Cyclin H | >1000 |

| CDK9/Cyclin T1 | 16 |

Table 1: In vitro kinase inhibitory activity of AVZO-021.

In Vitro Cellular Activity

The effect of AVZO-021 on the proliferation of various cancer cell lines was assessed.

| Cell Line | Cancer Type | CCNE1 Status | GI50 (nM) |

| OVCAR3 | Ovarian Cancer | Amplified | 12 |

| SNU-16 | Gastric Cancer | Amplified | 25 |

| KYSE-70 | Esophageal Cancer | Amplified | 30 |

| MDA-MB-231 | Breast Cancer | Normal | >1000 |

| HCT116 | Colon Cancer | Normal | >1000 |

Table 2: In vitro anti-proliferative activity of AVZO-021 in cancer cell lines.

In Vivo Efficacy

The anti-tumor activity of AVZO-021 was evaluated in mouse xenograft models.

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |

| OVCAR3 | Ovarian Cancer | AVZO-021 (50 mg/kg, BID) | 95 |

| SNU-16 | Gastric Cancer | AVZO-021 (50 mg/kg, BID) | 88 |

Table 3: In vivo anti-tumor efficacy of AVZO-021 in xenograft models.

Experimental Protocols

Preclinical Study Methodologies

The inhibitory activity of AVZO-021 against a panel of recombinant human CDK/cyclin complexes was determined using a radiometric kinase assay. The assays were performed in 96-well plates. The reaction mixture contained the respective kinase, its substrate (e.g., Histone H1 for CDK2/Cyclin E), and ATP (including γ-33P-ATP). The reaction was initiated by the addition of the kinase and incubated at 30°C. The reaction was stopped by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter plate, and the radioactivity was measured using a scintillation counter. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Human cancer cell lines were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with increasing concentrations of AVZO-021 for 72 hours. Cell viability was assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. GI50 values (the concentration that inhibits cell growth by 50%) were determined from the dose-response curves.

All animal studies were conducted in accordance with institutional guidelines. Female athymic nude mice were used for the studies. Human cancer cells (e.g., OVCAR3, SNU-16) were implanted subcutaneously into the flanks of the mice. When the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups. AVZO-021 was administered orally twice daily (BID). Tumor volumes were measured regularly using calipers, and the percentage of tumor growth inhibition was calculated at the end of the study.

Clinical Trial Protocol (NCT05867251)

A Phase 1/2, first-in-human, open-label, multicenter study is currently ongoing to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of AVZO-021 in patients with advanced solid tumors.

The study consists of two parts: a Phase 1 dose-escalation part and a Phase 2 dose-expansion part.

-

Phase 1 (Dose Escalation): This part will enroll patients with advanced solid tumors to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of AVZO-021.

-

Phase 2 (Dose Expansion): This part will further evaluate the safety and efficacy of AVZO-021 at the RP2D in specific patient cohorts, including patients with HR+/HER2- breast cancer and other tumors with CCNE1 amplification.

Inclusion Criteria:

-

Age ≥ 18 years.

-

Histologically or cytologically confirmed diagnosis of a malignant solid tumor that is metastatic or unresectable and for which standard therapy is not available or is no longer effective.

-

For specific cohorts in Phase 2, confirmed HR+/HER2- breast cancer or other tumors with CCNE1 amplification.

-

Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

-

Adequate organ function.

Exclusion Criteria:

-

Prior treatment with a CDK2 inhibitor.

-

Active brain metastases.

-

Major surgery within 4 weeks prior to starting the study drug.

-

Certain concurrent medications that are strong inhibitors or inducers of CYP3A4.

Conclusion

AVZO-021 is a promising, potent, and selective CDK2 inhibitor with a strong preclinical rationale for its development in treating cancers that have developed resistance to CDK4/6 inhibitors and those with CCNE1 amplification. The ongoing Phase 1/2 clinical trial will provide crucial information on its safety and efficacy in patients with advanced solid tumors. The high selectivity of AVZO-021 for CDK2 may translate into a favorable therapeutic window and a significant advancement in the treatment of these difficult-to-treat cancers.

YYA-021 Binding to HIV-1 gp120: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the small-molecule CD4 mimic, YYA-021, and the HIV-1 envelope glycoprotein gp120. This compound is an experimental HIV entry inhibitor that competitively targets the CD4 binding site on gp120, preventing the initial attachment of the virus to host cells. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the compound's mechanism of action and the workflow for its characterization.

Mechanism of Action

This compound functions as a CD4 mimic, competitively inhibiting the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on target cells[1][2]. This interaction is a critical first step in the viral entry process. By binding to the conserved Phe43 cavity on gp120, the same site engaged by the CD4 receptor, this compound blocks the conformational changes in gp120 that are necessary for subsequent binding to the coreceptors (CCR5 or CXCR4) and eventual membrane fusion[2].

Furthermore, the binding of this compound to gp120 can induce conformational changes in the envelope glycoprotein, which can render the virus more susceptible to neutralization by certain antibodies. Specifically, it has been shown to enhance the neutralizing activity of anti-V3 loop monoclonal antibodies, such as KD-247[3]. This synergistic effect suggests that this compound can expose otherwise hidden epitopes on the viral surface, making them accessible to the immune system.

Below is a diagram illustrating the mechanism of this compound in inhibiting HIV-1 entry.

References

In Vivo Pharmacokinetics of YYA-021 in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative in vivo pharmacokinetic data for YYA-021 in rats is not publicly available at the time of this report. The following guide provides a representative experimental protocol and data presentation based on standard practices for similar small molecule drug candidates and publicly available information on this compound's class of compounds.

Introduction

This compound is a small-molecule CD4 mimic designed as an HIV entry inhibitor. It functions by binding to the viral envelope glycoprotein gp120 at the CD4 receptor binding site, thereby preventing the virus from attaching to and entering host cells.[1] Preclinical in vivo pharmacokinetic studies in rats have been conducted and have generally indicated that this compound exhibits moderate half-lives, wide tissue distribution, and favorable tolerability.[1] This technical guide outlines a representative methodology for assessing the in vivo pharmacokinetics of this compound in a rat model, presents a template for data summarization, and visualizes key processes.

Signaling Pathway: Mechanism of Action

The therapeutic action of this compound is based on its ability to competitively inhibit the interaction between the HIV gp120 protein and the CD4 receptor on target immune cells.

Caption: Competitive inhibition of HIV entry by this compound.

Experimental Protocol: In Vivo Pharmacokinetics in Rats

This section details a representative protocol for determining the pharmacokinetic profile of this compound in rats following intravenous (IV) and oral (PO) administration.

Animal Model

-

Species: Sprague-Dawley or Wistar rats

-

Sex: Male and/or female

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water. Animals are typically fasted overnight before dosing.

Dosing and Administration

-

Formulation: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).

-

Intravenous (IV) Administration: A single bolus dose (e.g., 2 mg/kg) is administered via the tail vein.

-

Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered by oral gavage.

Sample Collection

-

Blood Sampling: Serial blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

Bioanalytical Method

-

Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of this compound in plasma samples.

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation or liquid-liquid extraction to isolate the analyte of interest.

-

Calibration and Quality Control: The assay is validated for linearity, accuracy, precision, and selectivity using calibration standards and quality control samples.

Pharmacokinetic Analysis

The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t½ (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

F (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study in rats.

References

YYA-021: An Inquiry into its Antiviral Spectrum Against HIV Subtypes Reveals No Direct Evidence

A comprehensive review of publicly available scientific literature and clinical trial data reveals no direct evidence to support the activity of a compound designated YYA-021 as an antiviral agent against any subtype of the Human Immunodeficiency Virus (HIV).

Extensive searches for "this compound" in the context of HIV, antiviral research, and drug development have yielded no specific information regarding its mechanism of action, in vitro or in vivo efficacy, or any experimental protocols related to HIV. This suggests that this compound is not a recognized or publicly disclosed anti-HIV agent within the scientific community at this time.

It is possible that "this compound" may be an internal, preclinical designation for a compound not yet in the public domain, or that the query may be based on a misidentification or typographical error.

For the benefit of researchers, it is important to note the existence of a similarly named compound, AVZO-021 (also known as ARTS-021), which is currently in clinical development. However, AVZO-021 is being investigated as a selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor for the treatment of solid tumors, such as HR+ breast cancer, and is not associated with antiviral research against HIV.

Given the absence of data, it is not possible to provide a technical guide, quantitative data tables, or diagrams related to the antiviral spectrum of this compound against HIV subtypes. Researchers and drug development professionals seeking information on novel anti-HIV agents are encouraged to consult established databases of clinical trials and peer-reviewed scientific journals for validated and publicly disclosed compounds.

YYA-021: A Technical Guide to its Inhibition of the HIV-1 Entry Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YYA-021, a small-molecule CD4 mimic that demonstrates a potent ability to inhibit the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells. This document outlines the core mechanism of action, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Competitive Inhibition of gp120-CD4 Interaction

This compound functions as a CD4-mimic, a class of HIV entry inhibitors that competitively target the interaction between the viral envelope glycoprotein gp120 and the primary host cell receptor, CD4.[1][2] The entry of HIV-1 into target cells is a critical first step in its replication cycle and is initiated by the binding of gp120 to the CD4 receptor on the surface of T-helper lymphocytes and macrophages.[3] This binding event triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[3] Subsequent interaction with the coreceptor leads to further conformational changes in the viral gp41 protein, ultimately mediating the fusion of the viral and cellular membranes and allowing the viral core to enter the cytoplasm.[4][5]

This compound competitively inhibits this initial and crucial step by binding to gp120 in a manner that mimics the natural interaction with CD4.[1][2] By occupying the CD4 binding site on gp120, this compound effectively blocks the attachment of the virus to the host cell, thereby preventing all subsequent steps of the entry process.

Quantitative Data on Inhibitory Activity and Pharmacokinetics

The inhibitory potency and pharmacokinetic properties of this compound have been evaluated in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

| In Vitro Activity of this compound | |

| Parameter | Value |

| Inhibition of cell-cell fusion (IC50) | 13.8 µM |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

| In Vivo Pharmacokinetics of this compound | |

| Species | Key Findings |

| Rats | Moderate half-life, wide tissue distribution.[1] |

| Rhesus Macaques | Moderate half-life, wide tissue distribution.[1] |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental methodologies, the following diagrams have been generated using the DOT language.

Experimental Protocols

Luciferase-Based HIV-1 Viral Infectivity Assay

This assay quantifies the inhibition of HIV-1 entry by measuring the reduction in luciferase reporter gene expression in TZM-bl cells following a single round of virus infection.[6]

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes)

-

HIV-1 Env-pseudotyped viruses

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM.

-

Infection:

-

Remove the culture medium from the TZM-bl cells.

-

Add 50 µL of the this compound dilutions to the respective wells.

-

Add 50 µL of HIV-1 pseudovirus (at a predetermined optimal concentration) to each well. Include virus-only controls (no inhibitor) and cell-only controls (no virus).

-

-

Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

-

Lysis and Luminescence Measurement:

-

After incubation, remove the supernatant.

-

Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: The percentage of inhibition is calculated relative to the virus control wells. The IC50 value, the concentration of this compound that inhibits viral entry by 50%, is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Cell Fusion Assay using β-Galactosidase α-Complementation

This assay measures the fusion between two cell populations, one expressing the HIV-1 envelope glycoproteins (Env) and the α-fragment of β-galactosidase, and the other expressing the CD4 receptor, a coreceptor, and the ω-fragment of β-galactosidase. Fusion of the two cell types leads to the complementation of the two β-galactosidase fragments, forming a functional enzyme that can be quantified.[6]

Materials:

-

293T cells

-

Expression plasmids for:

-

HIV-1 Env

-

α-fragment of β-galactosidase

-

CD4

-

CCR5 or CXCR4

-

ω-fragment of β-galactosidase

-

-

This compound

-

Cell lysis buffer

-

β-galactosidase substrate (e.g., ONPG or a chemiluminescent substrate)

-

Spectrophotometer or luminometer

Protocol:

-

Transfection of Effector Cells: Co-transfect 293T cells with expression plasmids for HIV-1 Env and the α-fragment of β-galactosidase.

-

Transfection of Target Cells: Co-transfect a separate population of 293T cells with expression plasmids for CD4, a coreceptor (CCR5 or CXCR4), and the ω-fragment of β-galactosidase.

-

Cell Mixing and Inhibition:

-

Harvest both effector and target cells.

-

Mix the two cell populations at a 1:1 ratio in the presence of serial dilutions of this compound.

-

-

Incubation: Incubate the cell mixture for 2 to 4 hours at 37°C to allow for cell-cell fusion.

-

Lysis and Signal Detection:

-

Lyse the cells using a suitable lysis buffer.

-

Add the β-galactosidase substrate to the cell lysate.

-

Measure the resulting colorimetric or chemiluminescent signal using a spectrophotometer or luminometer.

-

-

Data Analysis: The percentage of fusion inhibition is calculated relative to the control wells without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound demonstrates a clear and potent mechanism for inhibiting HIV-1 entry by acting as a CD4 mimic and competitively binding to the viral gp120 glycoprotein. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and develop this promising anti-HIV-1 compound. The visualization of the signaling pathway and experimental workflows aims to facilitate a deeper understanding of its mode of action and the methods used for its evaluation.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct Requirements for HIV-Cell Fusion and HIV-mediated Cell-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-complementation assay for HIV envelope glycoprotein-mediated fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for YYA-021: An In Vitro HIV Assay

Introduction

YYA-021 is a novel synthetic compound under investigation for its potential antiretroviral activity against Human Immunodeficiency Virus (HIV). These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound in inhibiting HIV-1 replication in a human T-lymphocyte cell line. The primary method described is the measurement of HIV-1 p24 antigen, a key viral core protein, as an indicator of viral replication. This protocol is intended for use by researchers, scientists, and drug development professionals familiar with cell culture and standard virological and immunoassay techniques.

Principle of the Assay

The assay is based on the principle of quantifying the inhibition of HIV-1 replication in a susceptible cell line (e.g., Sup-T1) by the experimental compound this compound.[1] Cells are infected with a known amount of HIV-1 and cultured in the presence of varying concentrations of this compound. The extent of viral replication is determined by measuring the concentration of the HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). A reduction in p24 antigen levels in the presence of this compound, compared to a no-drug control, indicates antiviral activity.

Experimental Protocol

1. Materials and Reagents

-

Cell Line: Sup-T1 (human T-cell lymphoma)

-

Virus: HIV-1 (e.g., NL4-3 strain)

-

Compound: this compound (stock solution in DMSO)

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

HIV-1 p24 Antigen ELISA Kit: Commercially available kit.

-

Reagents for Virus Titration: TZM-bl indicator cell line or equivalent.

-

General Laboratory Equipment: 37°C, 5% CO2 incubator, centrifuge, biosafety cabinet (BSL-3 facility for handling infectious virus), multichannel pipettes, sterile microcentrifuge tubes, and 96-well cell culture plates.

2. Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

3. Detailed Methodology

3.1. Cell Preparation and Seeding

-

Maintain Sup-T1 cells in RPMI-1640 complete medium in a 37°C, 5% CO2 incubator.

-

On the day of the assay, count the cells and adjust the concentration to 1 x 10^6 cells/mL.

-

Seed 50 µL of the cell suspension (5 x 10^4 cells) into each well of a 96-well flat-bottom plate.

3.2. Compound Dilution and Addition

-

Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration for a new compound might be 100 µM.

-

Add 50 µL of each this compound dilution to the appropriate wells of the 96-well plate containing the cells. Include wells for "virus control" (no compound) and "cell control" (no virus, no compound).

3.3. Virus Infection

-

Dilute the HIV-1 stock to a predetermined titer (e.g., a multiplicity of infection of 0.01) in cell culture medium.

-

Add 100 µL of the diluted virus to each well, except for the "cell control" wells.

-

The final volume in each well will be 200 µL.

3.4. Incubation and Supernatant Collection

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the cell-free supernatant for p24 antigen analysis.

3.5. p24 Antigen ELISA

-

Perform the p24 antigen ELISA according to the manufacturer's instructions. This typically involves lysing the virus in the supernatant, capturing the p24 antigen on an antibody-coated plate, and detecting it with a secondary antibody conjugated to an enzyme for colorimetric readout.[2]

-

Read the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis

-

Construct a standard curve using the p24 standards provided in the ELISA kit.

-

Calculate the concentration of p24 in each sample from the standard curve.

-

Determine the percentage of HIV-1 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (p24 concentration with this compound / p24 concentration of virus control)] x 100

-

Plot the percentage of inhibition against the log concentration of this compound and determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.

Quantitative Data Summary

The following table summarizes hypothetical data for the in vitro anti-HIV activity of this compound.

| This compound Conc. (µM) | p24 Antigen (pg/mL) | % Inhibition |

| 100 | 50 | 95.0 |

| 30 | 150 | 85.0 |

| 10 | 400 | 60.0 |

| 3 | 750 | 25.0 |

| 1 | 950 | 5.0 |

| 0 (Virus Control) | 1000 | 0.0 |

| 0 (Cell Control) | 0 | 100.0 |

Table 1: Hypothetical dose-response data for this compound in an in vitro HIV-1 replication assay.

From this data, the calculated IC50 for this compound would be approximately 8.5 µM.

Hypothetical Signaling Pathway Inhibition

While the precise mechanism of action for this compound is under investigation, a potential target could be a key step in the HIV life cycle. The following diagram illustrates a hypothetical mechanism where this compound inhibits viral integration into the host cell genome.

Disclaimer: this compound is a hypothetical compound for illustrative purposes. The protocols and data presented are representative and should be adapted and validated for specific experimental conditions. All work with live HIV must be conducted in a BSL-3 facility following appropriate safety guidelines.

References

Application Notes and Protocols for YYA-021 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction to YYA-021

This compound is a small-molecule compound that functions as a CD4 mimic to inhibit Human Immunodeficiency Virus (HIV) entry into host cells.[1] By competitively interfering with the interaction between the viral envelope glycoprotein gp120 and the CD4 receptor on target cells, this compound effectively blocks a critical step in the viral lifecycle.[1][2] This mechanism of action makes this compound a valuable tool for in vitro studies of HIV-1 entry and a potential candidate for antiretroviral drug development. These application notes provide detailed protocols for the use of this compound in cell culture-based assays to assess its antiviral activity and cytotoxicity.

Data Presentation

Quantitative data for this compound's specific inhibitory and cytotoxic concentrations are not widely available in public literature and should be determined empirically for the specific viral strains and cell lines used in your experiments. The tables below provide a summary of the known properties of this compound and a template for recording your experimental findings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 144217-65-2 |

| Molecular Formula | C₁₈H₂₇N₃O₂ |

| Molecular Weight | 317.43 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Mechanism of Action | CD4 mimic, HIV entry inhibitor |

Table 2: Experimental Antiviral Activity and Cytotoxicity of this compound

| Cell Line | HIV-1 Strain | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| e.g., TZM-bl | e.g., HIV-1 MNA | User-determined | User-determined | User-determined |

| User-defined | User-defined | User-determined | User-determined | User-determined |

| User-defined | User-defined | User-determined | User-determined | User-determined |

IC₅₀ (50% inhibitory concentration) and CC₅₀ (50% cytotoxic concentration) values are dependent on the experimental conditions, including the cell line, viral strain, and assay method used. It is essential to determine these values in your specific experimental system. A study has shown a synergistic neutralization effect when 20 µM of this compound is used in combination with the anti-V3 loop monoclonal antibody KD-247 in TZM-bl cells infected with HIV-1 MNA pseudotyped viruses.[3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for long-term storage.

HIV-1 Neutralization Assay using TZM-bl Reporter Cells

This protocol is designed to determine the IC₅₀ of this compound against a given HIV-1 strain in TZM-bl cells, which express CD4 and CCR5/CXCR4 and contain an HIV-1 LTR-driven luciferase reporter gene.

Materials:

-

TZM-bl cells

-

Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

This compound stock solution

-

HIV-1 virus stock of known titer

-

96-well flat-bottom cell culture plates, sterile

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

The day before the assay, seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Dilution:

-

On the day of the assay, prepare serial dilutions of this compound in complete growth medium. A typical starting concentration for a dose-response curve might be 100 µM, with 2-fold or 3-fold serial dilutions.

-

Include a "virus control" (no compound) and "cell control" (no virus, no compound) in triplicate.

-

-

Neutralization Reaction:

-

In a separate 96-well plate, mix 50 µL of each this compound dilution with 50 µL of HIV-1 virus stock (at a predetermined optimal dilution).

-

Incubate the virus-compound mixture for 1 hour at 37°C.

-

-

Infection of TZM-bl Cells:

-

Carefully remove the medium from the TZM-bl cells seeded the previous day.

-

Transfer 100 µL of the virus-compound mixture to the corresponding wells of the TZM-bl cell plate.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

Luciferase Assay:

-

After 48 hours, remove the supernatant from the wells.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system. Read the luminescence on a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of neutralization for each this compound concentration using the following formula:

where RLU is Relative Light Units.

-

Plot the percent neutralization against the log of the this compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

-

Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for interpreting the antiviral assay results.

Materials:

-

TZM-bl cells

-

Complete growth medium

-

This compound stock solution

-

96-well flat-bottom cell culture plates, sterile

-

MTT reagent (or other viability assay reagent like XTT, MTS, or resazurin)

-

Solubilization buffer (if using MTT)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium at the same concentrations used in the neutralization assay.

-

Include a "cell control" (no compound) and a "background control" (medium only) in triplicate.

-

Remove the medium from the cells and add 100 µL of the respective this compound dilutions.

-

Incubate for 48 hours (to match the duration of the neutralization assay) at 37°C in a 5% CO₂ incubator.

-

-

Viability Measurement (MTT Assay Example):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate for another 1-2 hours at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cytotoxicity for each concentration using the formula:

-

Plot the percent cytotoxicity against the log of the this compound concentration and use a non-linear regression analysis to determine the CC₅₀ value.

-

Mandatory Visualizations

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Caption: Experimental workflow for determining the IC₅₀ of this compound.

Caption: Experimental workflow for determining the CC₅₀ of this compound.

References

Application Notes and Protocols for Preparing YYA-021 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

YYA-021 is a small-molecule CD4 mimic that potently inhibits the entry of Human Immunodeficiency Virus (HIV) into host cells.[1][2] It functions by competitively binding to the viral envelope glycoprotein gp120, thereby preventing its interaction with the CD4 receptor on the surface of T-cells.[1][3][4] This action blocks the initial stage of the viral lifecycle and subsequent infection. Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes in virological and immunological research. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules like this compound for in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Quantitative Data Summary

For ease of use in calculations and experimental design, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 317.43 g/mol | [1][3][4] |

| Chemical Formula | C₁₈H₂₇N₃O₂ | [1][3] |

| Solubility in DMSO | ≥ 10 mM | [5] |

| Recommended Long-term Storage | -20°C | [3] |

| Purity | >98% (lot-dependent) | [3] |

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various cell-based assays.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or opaque microcentrifuge tubes

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Sonicator

Procedure:

-

Pre-weighing Preparations: Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is at the bottom. This is especially important for small quantities.

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out the desired amount of this compound powder into the tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 3.174 mg of this compound.

-

Calculation:

-

Molarity (M) = Moles (mol) / Volume (L)

-

Moles (mol) = Mass (g) / Molecular Weight ( g/mol )

-

Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L * 0.001 L * 317.43 g/mol * 1000 mg/g = 3.174 mg

-

-

-

Adding DMSO:

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 ml of DMSO.

-

It is crucial to use anhydrous DMSO as moisture can affect the solubility and stability of the compound.

-

-

Dissolution:

-

Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

-

If the compound does not fully dissolve, brief sonication in a water bath may be applied.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

For long-term storage, place the aliquots at -20°C. Under these conditions, the stock solution should be stable for several months to years.[3]

-

Mechanism of Action: Inhibition of HIV Entry Signaling

This compound exerts its antiviral activity by interrupting the initial signaling cascade triggered by the binding of the HIV envelope protein gp120 to the CD4 receptor on T-cells. This interaction is a critical first step for viral entry and subsequent infection. The binding of gp120 to CD4 recruits and activates the Src family kinase, Lck, which is associated with the cytoplasmic tail of CD4. Activated Lck then phosphorylates and activates ZAP-70 (Zeta-chain-associated protein kinase 70). ZAP-70, in turn, phosphorylates downstream adaptor proteins such as LAT (Linker for Activation of T-cells), initiating a signaling cascade that ultimately facilitates viral entry. By mimicking CD4 and binding to gp120, this compound prevents this entire signaling process from being initiated.

Caption: this compound inhibits HIV entry by blocking gp120-CD4 binding.

Experimental Workflow for Preparing this compound Stock Solution

The following diagram outlines the logical flow of the protocol for preparing a this compound stock solution.

Caption: Workflow for preparing this compound stock solution in DMSO.

References

- 1. HIV glycoprotein gp120 inhibits TCR-CD3-mediated activation of fyn and lck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIV Envelope gp120 Alters T Cell Receptor Mobilization in the Immunological Synapse of Uninfected CD4 T Cells and Augments T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ZAP-70 kinase regulates HIV cell-to-cell spread and virological synapse formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lck-independent inhibition of T cell antigen response by the HIV gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ZAP-70 positive cells in treated and untreated HIV-1 infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine YYA-021 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

YYA-021 is a novel small-molecule CD4 mimic designed to inhibit Human Immunodeficiency Virus (HIV) entry into host cells.[1] Its mechanism of action involves competitively interfering with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on target cells.[1] This interaction is a critical first step in the viral lifecycle, and its inhibition effectively blocks viral entry and subsequent replication. These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound as an anti-HIV agent. The described assays will enable researchers to determine the compound's inhibitory concentration, cytotoxicity, and potential synergistic effects with other antiviral agents.

Mechanism of Action: HIV Entry Inhibition

HIV entry into a target T-cell is a sequential process initiated by the binding of the viral surface glycoprotein gp120 to the primary cellular receptor, CD4. This compound mimics the binding site of CD4, competitively binding to gp120. This prevents the gp120-CD4 interaction, thereby halting the cascade of conformational changes required for subsequent binding to a coreceptor (CCR5 or CXCR4) and fusion of the viral and cellular membranes.

HIV-1 Entry Inhibition Assay using TZM-bl Reporter Cells

This assay is the primary method for quantifying the inhibitory activity of this compound on viral entry. It utilizes the TZM-bl cell line, a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4. These cells contain an integrated luciferase reporter gene under the control of the HIV-1 long-terminal repeat (LTR) promoter. Upon successful viral entry and Tat protein expression, the LTR is activated, leading to luciferase production, which can be quantified by luminescence.

Experimental Workflow

Protocol

-

Cell Preparation:

-

Culture TZM-bl cells in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

One day prior to the assay, seed 1x10⁴ TZM-bl cells per well in a 96-well flat-bottom plate.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.

-

-

Infection:

-

Pre-incubate the serially diluted this compound with a predetermined titer of Env-pseudotyped HIV-1 (e.g., SHIV-MNA) for 1 hour at 37°C in the 96-well plate.

-

Include control wells: virus only (no compound) and cells only (no virus, no compound).

-

After the pre-incubation, add the pre-plated TZM-bl cells to the virus/compound mixture.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Luminescence Measurement:

-

After 48 hours, remove the culture medium.

-

Lyse the cells using a suitable luciferase lysis buffer.

-

Add luciferase substrate to the cell lysate and measure the relative light units (RLU) using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the virus control.

-

Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Data Presentation: this compound Anti-HIV Activity

| HIV-1 Strain | Cell Line | Assay Format | IC₅₀ (µM) |

| SHIV-MNA | TZM-bl | Luciferase Reporter | [Insert experimental value] |

| HIV-1 MNA | TZM-bl | Luciferase Reporter | [Insert experimental value] |

| [Other Strains] | TZM-bl | Luciferase Reporter | [Insert experimental value] |

p24 Antigen ELISA for Viral Replication

To confirm the findings from the entry assay and to assess the effect of this compound on viral replication in a multi-cycle infection system, a p24 antigen ELISA can be performed. This assay measures the concentration of the HIV-1 p24 capsid protein in the culture supernatant, which is a direct indicator of viral production.

Protocol

-

Cell Infection:

-

Seed CD4+ T-cell lines (e.g., MT-4 cells) or peripheral blood mononuclear cells (PBMCs) in a 24-well plate.

-

Infect the cells with a replication-competent HIV-1 strain in the presence of serial dilutions of this compound.

-

Culture the cells for 7-10 days, collecting supernatant samples every 2-3 days.

-

-

p24 ELISA:

-

Coat a 96-well ELISA plate with an anti-p24 capture antibody overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Add the collected culture supernatants and p24 standards to the wells and incubate.

-

Wash the plate and add a biotinylated anti-p24 detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP).

-

Wash the plate and add a TMB substrate. Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the p24 standards.

-

Calculate the p24 concentration in each supernatant sample.

-

Plot the p24 concentration over time for each this compound concentration to assess the inhibition of viral replication.

-

Data Presentation: Inhibition of Viral Replication

| Days Post-Infection | Control (p24 ng/mL) | This compound [X µM] (p24 ng/mL) | This compound [Y µM] (p24 ng/mL) |

| 3 | [Insert value] | [Insert value] | [Insert value] |

| 5 | [Insert value] | [Insert value] | [Insert value] |

| 7 | [Insert value] | [Insert value] | [Insert value] |

Cytotoxicity Assay (MTT Assay)